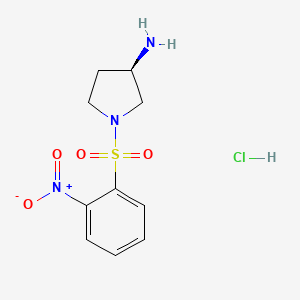
(R)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitro group, a benzenesulfonyl group, and a pyrrolidin-3-ylamine moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the nitro group, the formation of the benzenesulfonyl group, and the construction of the pyrrolidin-3-ylamine moiety. Common reagents used in these reactions include nitrobenzene, sulfonyl chlorides, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of ®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride, which can be further utilized in different applications.
Applications De Recherche Scientifique
®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with target proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-2-ylamine hydrochloride
- (S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride
- ®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylmethanol
Uniqueness
®-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride is unique due to its specific stereochemistry and the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H14ClN3O4S |
|---|---|
Poids moléculaire |
307.75 g/mol |
Nom IUPAC |
(3R)-1-(2-nitrophenyl)sulfonylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3O4S.ClH/c11-8-5-6-12(7-8)18(16,17)10-4-2-1-3-9(10)13(14)15;/h1-4,8H,5-7,11H2;1H/t8-;/m1./s1 |
Clé InChI |
ZOQJKGYGOBNQMG-DDWIOCJRSA-N |
SMILES isomérique |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl |
SMILES canonique |
C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


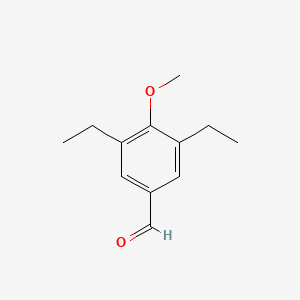
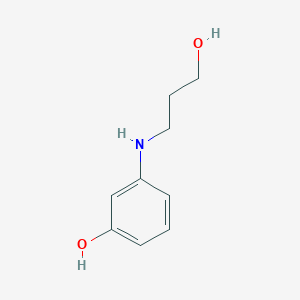
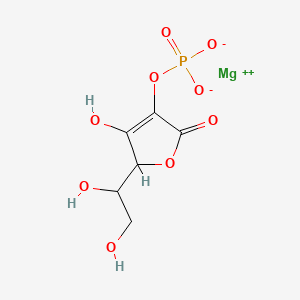
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid](/img/structure/B12514611.png)

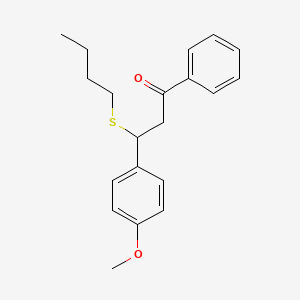
![methyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12514632.png)

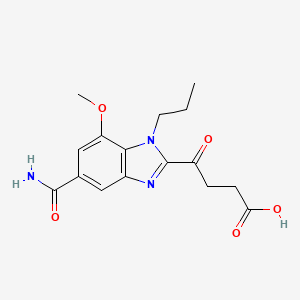
![4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde](/img/structure/B12514656.png)
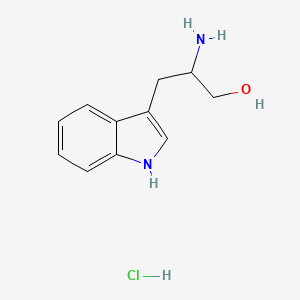
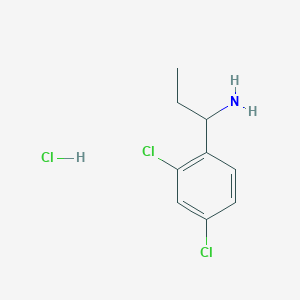
![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
